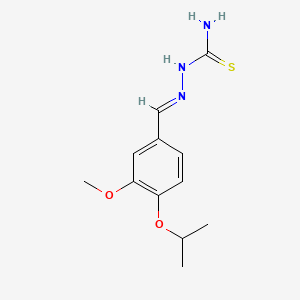

![molecular formula C18H28N4O2 B5513464 (3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. For instance, piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives (Zhang et al., 2021). Moreover, one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides introduces iodine at the previously unfunctionalized 3-position of pyrrolidines and piperidines, demonstrating the versatility of synthesis methods (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of piperidine and pyridine derivatives is often characterized by NMR, MS, and X-ray single crystal diffraction. For example, the novel structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed using these techniques, highlighting the importance of accurate structural determination in chemical research (Feng, 2011).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, such as the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes with divergent regioselectivity, leading to the synthesis of functional compounds (Demidov et al., 2021). These reactions are pivotal for creating compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties, including the solid-state fluorescence and thermal stabilities of piperidine derivatives, can be significantly influenced by the presence of different substituents. For example, compounds with heterocyclic moieties and amine functionalities exhibit strong fluorescence and good thermal stability (Raghavaiah et al., 2016).

科学的研究の応用

Piperidine Derivatives in Scientific Research

Piperidine derivatives are significant in medicinal chemistry due to their presence in a wide range of biologically active compounds. For instance, piperidine rings are a common motif in pharmaceuticals that target central nervous system disorders, including anticonvulsants and antidepressants. They are also found in molecules with antimycobacterial properties. A notable example includes the synthesis and biological evaluation of spiro-piperidin-4-ones, which demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008). Additionally, piperidine structures have been explored for their hydrogen bonding capabilities, contributing to the understanding of their interactions in complex biological systems (Kubicki et al., 2000).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(3R,4R)-4-amino-3-hydroxypiperidin-1-yl]-[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-21(13-6-3-2-4-7-13)17-14(8-5-10-20-17)18(24)22-11-9-15(19)16(23)12-22/h5,8,10,13,15-16,23H,2-4,6-7,9,11-12,19H2,1H3/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQHFMMGHLBAGH-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CCC(C(C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CC[C@H]([C@@H](C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)